molecular formula C10H23N B2714887 (2R)-2,6,6-Trimethylheptan-1-amine CAS No. 2248187-23-5

(2R)-2,6,6-Trimethylheptan-1-amine

Cat. No.: B2714887
CAS No.: 2248187-23-5
M. Wt: 157.301
InChI Key: OPHBHZOTXYFWGU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6,6-Trimethylheptan-1-amine is an organic compound with a unique structure characterized by the presence of a chiral center at the second carbon atom. This compound is part of the amine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,6,6-Trimethylheptan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at high pressure and a solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,6,6-Trimethylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Different amines or hydrocarbons.

    Substitution: Various substituted amines.

Scientific Research Applications

(2R)-2,6,6-Trimethylheptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

Uniqueness: (2R)-2,6,6-Trimethylheptan-1-amine stands out due to its specific chiral configuration, which imparts unique biological activity and chemical reactivity. Its applications in various fields, from pharmaceuticals to industrial chemistry, highlight its versatility and importance.

Properties

IUPAC Name

(2R)-2,6,6-trimethylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHBHZOTXYFWGU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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